N-Acetoxymethyl-N-methylformamide
Overview
Description
N-Acetoxymethyl-N-methylformamide is an organic compound with the molecular formula C5H9NO3. It is a derivative of formamide, where the hydrogen atom is replaced by an acetoxymethyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetoxymethyl-N-methylformamide can be synthesized through the reaction of N-methylformamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous reaction of N-methylformamide with acetic anhydride in a flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-Acetoxymethyl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformamide and acetic acid.
Reduction: It can be reduced to form N-methylformamide and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-methylformamide and acetic acid.
Reduction: N-methylformamide and methanol.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-Acetoxymethyl-N-methylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetoxymethyl-N-methylformamide involves its interaction with various molecular targets. It can act as an acylating agent, transferring its acetoxymethyl group to nucleophilic sites on proteins, enzymes, and other biomolecules. This acylation can alter the activity of these molecules, leading to various biochemical effects. The pathways involved include the modification of enzyme active sites and the inhibition of specific metabolic processes.
Comparison with Similar Compounds
N-Methylformamide: A simpler formamide derivative with similar reactivity but lacking the acetoxymethyl group.
N,N-Dimethylformamide: A more stable and widely used solvent in organic synthesis.
N-Methylformanilide: A derivative with a phenyl group, used in the synthesis of various organic compounds.
Uniqueness: N-Acetoxymethyl-N-methylformamide is unique due to its acetoxymethyl group, which imparts distinct reactivity and applications compared to other formamide derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and biochemical research.
Properties
IUPAC Name |
[formyl(methyl)amino]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-5(8)9-4-6(2)3-7/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCSOOSZLMQUAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167007 | |
Record name | N-Acetoxymethyl-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1608-69-1 | |
Record name | N-Acetoxymethyl-N-methylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC348405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetoxymethyl-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(ACETOXYMETHYL)-N-METHYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6XZL3JRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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